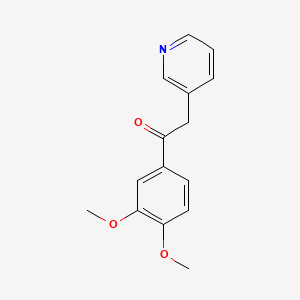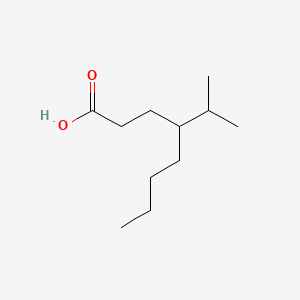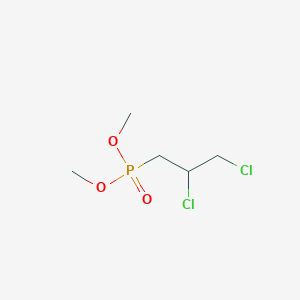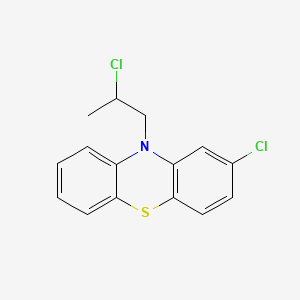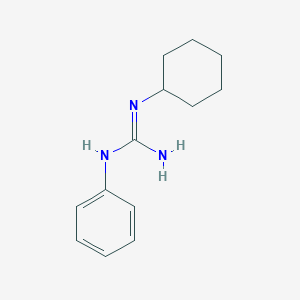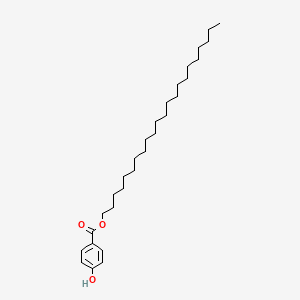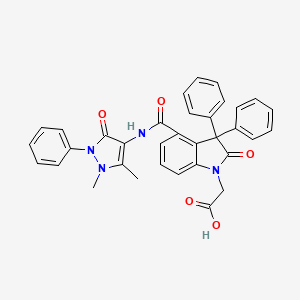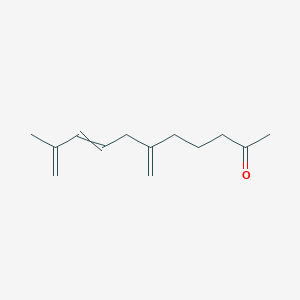
Benzoic acid, 4-methyl-, 4-(1-oxo-3-phenyl-2-propenyl)phenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 4-methyl-, 4-(1-oxo-3-phenyl-2-propenyl)phenyl ester is an organic compound that belongs to the ester class of chemicals It is characterized by the presence of a benzoic acid moiety substituted with a 4-methyl group and a 4-(1-oxo-3-phenyl-2-propenyl)phenyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-methyl-, 4-(1-oxo-3-phenyl-2-propenyl)phenyl ester typically involves esterification reactions. One common method is the reaction of 4-methylbenzoic acid with 4-(1-oxo-3-phenyl-2-propenyl)phenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 4-methyl-, 4-(1-oxo-3-phenyl-2-propenyl)phenyl ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: Reduction of the ester group can yield alcohols.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 4-methyl-, 4-(1-oxo-3-phenyl-2-propenyl)phenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of benzoic acid, 4-methyl-, 4-(1-oxo-3-phenyl-2-propenyl)phenyl ester involves interactions with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological pathways. The aromatic rings can participate in π-π interactions with proteins and other biomolecules, potentially affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid, 4-methyl-, methyl ester: Similar structure but with a methyl ester group instead of the 4-(1-oxo-3-phenyl-2-propenyl)phenyl ester group.
Benzoic acid, 4-formyl-, methyl ester: Contains a formyl group instead of the 4-(1-oxo-3-phenyl-2-propenyl)phenyl ester group.
Uniqueness
Benzoic acid, 4-methyl-, 4-(1-oxo-3-phenyl-2-propenyl)phenyl ester is unique due to the presence of both the 4-methylbenzoic acid and the 4-(1-oxo-3-phenyl-2-propenyl)phenyl ester moieties. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
111819-11-5 |
|---|---|
Molekularformel |
C23H18O3 |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
[4-(3-phenylprop-2-enoyl)phenyl] 4-methylbenzoate |
InChI |
InChI=1S/C23H18O3/c1-17-7-10-20(11-8-17)23(25)26-21-14-12-19(13-15-21)22(24)16-9-18-5-3-2-4-6-18/h2-16H,1H3 |
InChI-Schlüssel |
SRHMBBGOCZJYAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)C=CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


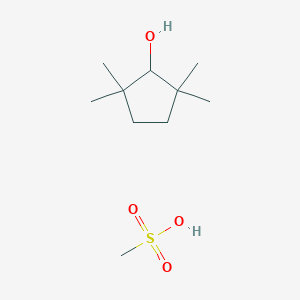
![N-[2-(Diethylamino)ethyl]-2-oxo-2H-1-benzopyran-3-carbothioamide](/img/structure/B14332390.png)

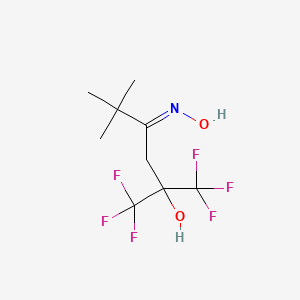
![Butanoic acid, 4,4'-[2,7-naphthalenediylbis(oxy)]bis-](/img/structure/B14332406.png)
